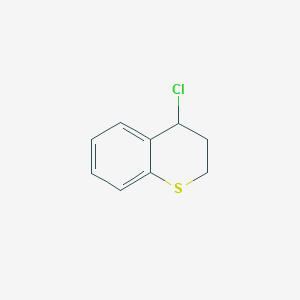
4-chloro-3,4-dihydro-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,4-dihydro-2H-1-benzothiopyran is a useful research compound. Its molecular formula is C9H9ClS and its molecular weight is 184.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Agents
Thiochromone derivatives, closely related to 4-chloro-3,4-dihydro-2H-benzothiopyran, have shown promising biological activities, including antileishmanial properties. Thiochromones bearing a vinyl sulfone moiety have been identified with high antileishmanial activity and low cytotoxicity, making them potential candidates for treating leishmaniasis. This discovery opens new avenues for designing antileishmanial drugs based on thiochromone scaffolds (Vargas et al., 2017).
Antimicrobial Activity
The synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones has demonstrated significant antimicrobial activity against Trichophytons, highlighting the potential of benzothiopyran derivatives as antimicrobial agents. This work provides a basis for further exploration of benzothiopyran compounds in developing new antimicrobial treatments (Nakazumi et al., 1984).
Novel Synthesis Methods
Research into the cationic polar cycloadditions of phenylthionium ions with olefins has presented a new route to thiochromans, including 4-chloro-3,4-dihydro-2H-benzothiopyran. These findings contribute to the synthetic chemistry field by offering new methods for constructing benzothiopyran frameworks, which are valuable in medicinal chemistry and materials science (Ishibashi et al., 1985).
Antimalarial Drugs
A new class of antimalarial drugs based on benzothiopyran derivatives has been investigated, with some compounds showing curative effects at specific dose levels against Plasmodium berghei in mice. This research underscores the potential of benzothiopyran derivatives in creating new antimalarial therapies, providing insights into structure-activity relationships that could guide the design of more effective treatments (Razdan et al., 1978).
Calcium Channel Blockers
Benzothiopyran derivatives have been evaluated as novel calcium channel blockers, indicating the significance of the heterocyclic ring system in the cardiovascular drug Diltiazem's structure for calcium channel blocking activity. This research highlights the therapeutic potential of benzothiopyran derivatives in cardiovascular disease treatment, suggesting that these compounds could serve as leads for developing new calcium channel blocking drugs (Nalwaya et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-3,4-dihydro-2H-1-benzothiopyran is the calcium channels in the heart and smooth muscle of the coronary and peripheral vasculature . These channels are specialized pathways that allow the entry of calcium into cells .
Mode of Action
This compound acts as a calcium channel blocker . It binds to L-type calcium channels, blocking the inward movement of calcium . This prevents the calcium ions needed for muscle contraction from entering the cells of smooth and cardiac muscle .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway. By blocking the entry of calcium into cells, it disrupts the normal function of calcium in maintaining the tone of smooth muscle and in the contraction of the myocardium .
Result of Action
The result of this compound’s action is a decrease in intracellular calcium, leading to a reduction in muscle contraction .
Biochemical Analysis
Biochemical Properties
4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, this compound inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, this compound decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, this compound may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, this compound may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of this compound is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within specific cellular compartments.
Properties
IUPAC Name |
4-chloro-3,4-dihydro-2H-thiochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFKIVRZQSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

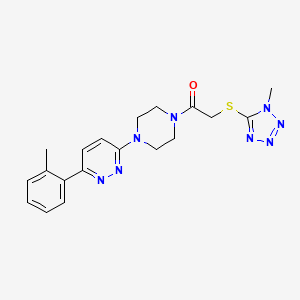
![2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2579492.png)
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)
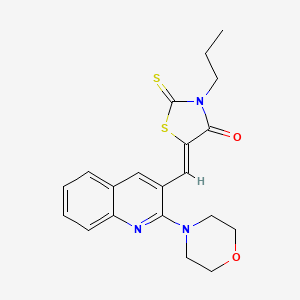
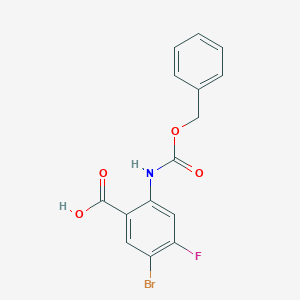
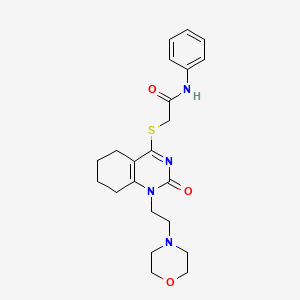
![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)
